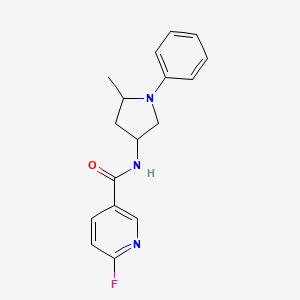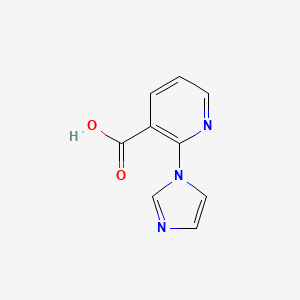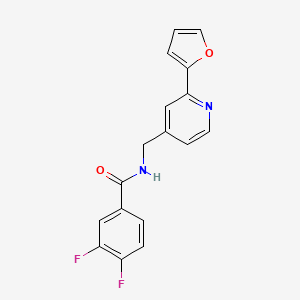
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials due to their interesting and unusual physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The presence of fluorine atoms in the structure contributes to the compound’s unique properties .Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide, through its structural analogs based on the pyrrolidin-2-one pharmacophore, has shown significant interest for its potential in facilitating memory processes and attenuating cognitive function impairment associated with various conditions such as head traumas, stroke, age, and age-related pathologies. Research focusing on the stereochemistry of related compounds like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide has demonstrated that the configuration of stereocenters is directly linked to the biological properties of the respective enantiomers. This suggests that studying the stereochemistry of this compound could enhance its pharmacological profile (Veinberg et al., 2015).
Contributions to Fluorine Chemistry in Cancer Treatment
Developments in fluorine chemistry have contributed to the more precise use of fluorinated compounds, like 5-Fluorouracil, in cancer treatment. This research can provide insights into how this compound could be utilized or modified for enhanced efficacy in cancer therapy. Understanding the mechanisms by which fluorinated compounds interact with DNA and RNA, as well as their effects on various cellular processes, could be invaluable for developing new treatment strategies (Gmeiner, 2020).
Exploration of MTHFR Polymorphisms
The exploration of MTHFR polymorphisms in the context of antifolate and fluoropyrimidine therapies could offer a new perspective on how this compound may be utilized in personalized medicine. Understanding the genetic factors that influence the efficacy and toxicity of fluoropyrimidine agents could help in tailoring treatments to individual patients' genetic profiles, potentially improving outcomes (De Mattia & Toffoli, 2009).
Investigating Microbial Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals provides a foundation for studying the environmental fate and potential biodegradability of this compound. Understanding how these compounds break down in the environment or within biological systems could inform their safe use and disposal, minimizing environmental impact (Liu & Avendaño, 2013).
Fluoropyrimidine Toxicity
The toxicities associated with oral fluoropyrimidines in cancer treatment, such as gastrointestinal toxicity, neurotoxicity, and cardiotoxicity, provide a cautionary context for the use of fluorinated compounds like this compound. Research in this area could help in identifying potential toxicities early in the drug development process and in developing strategies to mitigate these effects, ensuring safer therapeutic applications (Macdonald, 1999).
Mechanism of Action
Target of Action
It is suggested that it may have a role in imaging regional lymph node metastasis in melanoma .
Mode of Action
It is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The compound is administered either subcutaneously at the tumor site or in the lateral tail vein .
Biochemical Pathways
It is used as a pet radiotracer, suggesting it may be involved in pathways related to imaging and detection of melanoma metastasis .
Result of Action
The compound is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The results of its action depend on the method of administration. When administered subcutaneously at the tumor site, it correctly identified 100% of positive PLNs with no false-positive results .
properties
IUPAC Name |
6-fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-12-9-14(11-21(12)15-5-3-2-4-6-15)20-17(22)13-7-8-16(18)19-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDILJBJNHOLLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)


![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)
![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)
![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)
